![molecular formula C15H11FN2OS B2846121 (E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide CAS No. 1311996-08-3](/img/structure/B2846121.png)

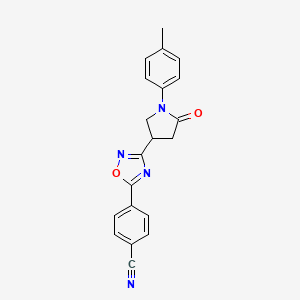

(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

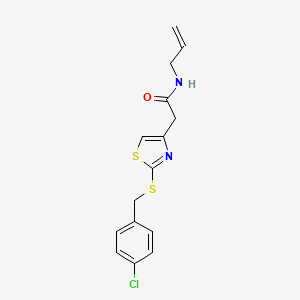

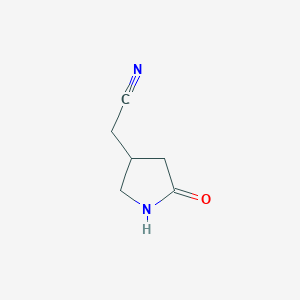

(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. This compound has gained significant research interest due to its potential applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

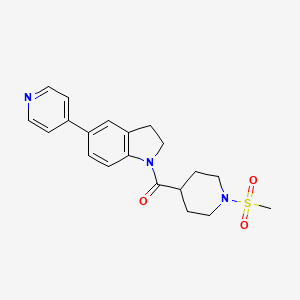

Fluorescent Materials and Optical Properties

- Fluorescence and Solvatochromism: Certain thioamide compounds have been utilized in synthesizing a variety of fluorescent dyes, demonstrating significant fluorescence across a broad spectrum (412–672 nm) and exhibiting properties like dual fluorescence and solvatochromism, which are essential for developing advanced optical materials and sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

- Electrochromic and Electrofluorescent Polymers: Research into crosslinked aromatic polyamides containing thiophene and furane groups has led to materials with high emission fluorescence and potential applications in heat-sensitive devices due to the ability to activate or quench fluorescence based on thermal processes (Sánchez, Sobarzo, Gatica, & Macleod-Carey, 2015).

Organic Synthesis and Chemical Reactions

- Synthesis of Aryl Alpha-Ketoamides: Cyanomethylamines, related to the compound , have been employed in synthesizing aryl alpha-ketoamides, demonstrating a versatile approach to constructing complex molecules for pharmaceutical research and development (Yang et al., 2002).

- Chemoselective Thionation-Cyclization: An efficient method for synthesizing 2,4,5-trisubstituted thiazoles through chemoselective thionation-cyclization of functionalized enamides has been developed, showcasing the versatility of thioamide compounds in facilitating novel organic transformations (Kumar, Parameshwarappa, & Ila, 2013).

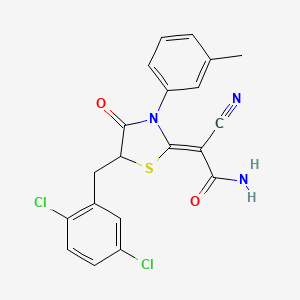

Antipathogenic and Cytotoxic Activities

- Antipathogenic Properties: Thiourea derivatives, structurally related to the compound , have shown significant antipathogenic activity, especially against biofilm-forming bacteria, indicating potential for the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

- Cytotoxicity Against Cancer Cells: Research into mono Mannich bases derived from similar compounds has demonstrated considerable cytotoxicity against cancer cell lines, suggesting a potential avenue for the development of novel anticancer agents (Gul et al., 2009).

Propiedades

IUPAC Name |

(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c16-13-4-2-1-3-12(13)14-7-5-11(20-14)6-8-15(19)18-10-9-17/h1-8H,10H2,(H,18,19)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKHVERVPBLABW-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)NCC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)NCC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)

![N-(1-phenylethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2846041.png)

![6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2846046.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2846047.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2846048.png)